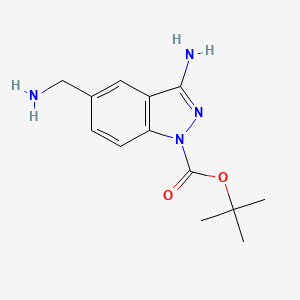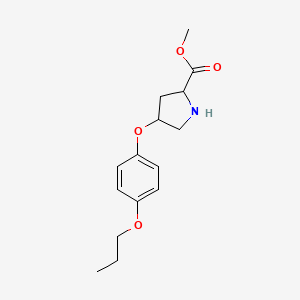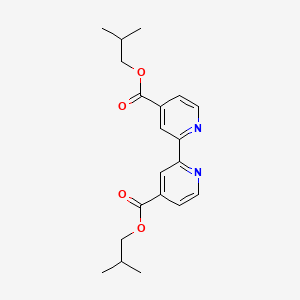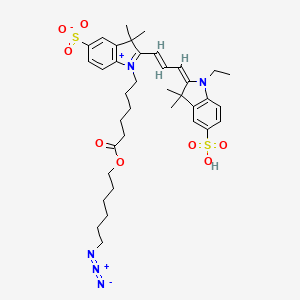![molecular formula C18H25N3O6 B12105400 2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)
2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Gly-Leu-Gly-OH, also known as N-benzyloxycarbonylglycyl-leucyl-glycine, is a tripeptide composed of glycine, leucine, and glycine residues. This compound is widely used in peptide synthesis and research due to its stability and versatility. Peptides like Z-Gly-Leu-Gly-OH are essential in various fields, including biochemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Z-Gly-Leu-Gly-OH is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (leucine and glycine) using coupling reagents like HBTU, HATU, or DIC. The protecting groups, such as Fmoc or Boc, are removed after each coupling step. Finally, the peptide is cleaved from the resin and deprotected to yield Z-Gly-Leu-Gly-OH .
Industrial Production Methods
Industrial production of Z-Gly-Leu-Gly-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming increasingly common to reduce the environmental impact of peptide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Gly-Leu-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The peptide can be oxidized or reduced, although these reactions are less common for simple peptides like Z-Gly-Leu-Gly-OH.
Substitution: The amino groups can participate in substitution reactions, especially when protected.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Coupling Reagents: HBTU, HATU, DIC, and EDC are commonly used in peptide synthesis.
Protecting Groups: Fmoc and Boc are frequently used to protect amino groups during synthesis.
Major Products
The primary products of these reactions are the constituent amino acids (glycine and leucine) and their derivatives. For example, hydrolysis of Z-Gly-Leu-Gly-OH yields glycine and leucine .
Wissenschaftliche Forschungsanwendungen
Z-Gly-Leu-Gly-OH has numerous applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and to develop new synthetic methodologies.
Biology: Serves as a substrate for studying enzyme activity, particularly proteases.
Medicine: Investigated for its potential therapeutic properties and as a building block for designing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of Z-Gly-Leu-Gly-OH depends on its specific application. In enzymatic studies, it acts as a substrate for proteases, which cleave the peptide bond between amino acids. The molecular targets and pathways involved vary based on the enzyme and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Gly-OH: A simpler peptide with only one glycine residue.
Z-Gly-Leu-OH: A dipeptide with glycine and leucine residues.
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH: A more complex peptide with additional amino acids
Uniqueness
Z-Gly-Leu-Gly-OH is unique due to its specific sequence of amino acids, which imparts distinct properties and reactivity. Its stability and ease of synthesis make it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[[4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-12(2)8-14(17(25)19-10-16(23)24)21-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLYMECSQPXYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)
![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)

![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)
![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)



![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)
